

Spectroscopic Profile of 2-Nitroacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitroacetamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitroacetamide** ($C_2H_4N_2O_3$), a molecule of interest in various chemical and pharmaceutical research domains. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Chemical Structure and Properties

2-Nitroacetamide is a simple organic compound with the following structure:

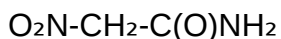


Figure 1: Chemical Structure of **2-Nitroacetamide**.

Key identifiers for this compound are:

- Molecular Formula: $C_2H_4N_2O_3$
- Molecular Weight: 104.07 g/mol
- CAS Number: 14011-21-3[1]

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for **2-Nitroacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Chemical Shift (ppm)	Assignment
Data not available in search results	C=O
Data not available in search results	CH ₂

Note: While the availability of a ¹³C NMR spectrum is indicated in databases like PubChem, the specific chemical shift values were not readily available in the conducted searches.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
Data not available in search results	N-H stretch	Amide
Data not available in search results	C=O stretch	Amide
Data not available in search results	NO ₂ asymmetric stretch	Nitro group
Data not available in search results	NO ₂ symmetric stretch	Nitro group
Data not available in search results	C-N stretch	

Note: The presence of IR spectra is noted in chemical databases, but a detailed peak list was not found in the performed searches.^[1] The expected characteristic absorption bands are

listed based on the known functional groups of **2-Nitroacetamide**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
Data not available in search results	[M] ⁺ (Molecular Ion)	
Data not available in search results	[M-NO ₂] ⁺	
Data not available in search results	[C(O)NH ₂] ⁺	

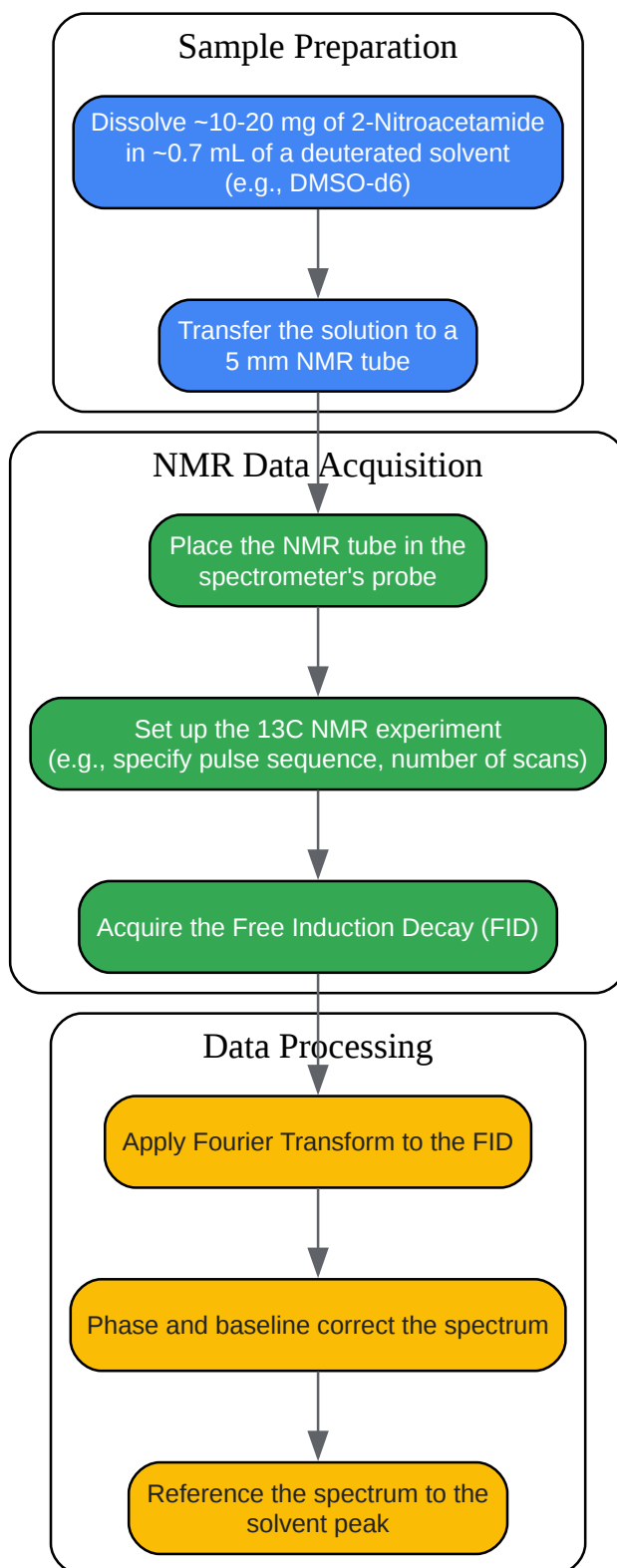
Note: Mass spectrometry data for **2-Nitroacetamide** is indicated in resources such as PubChem, but the specific m/z values and their relative intensities were not available in the search results.^[1] The table outlines the expected major fragments.

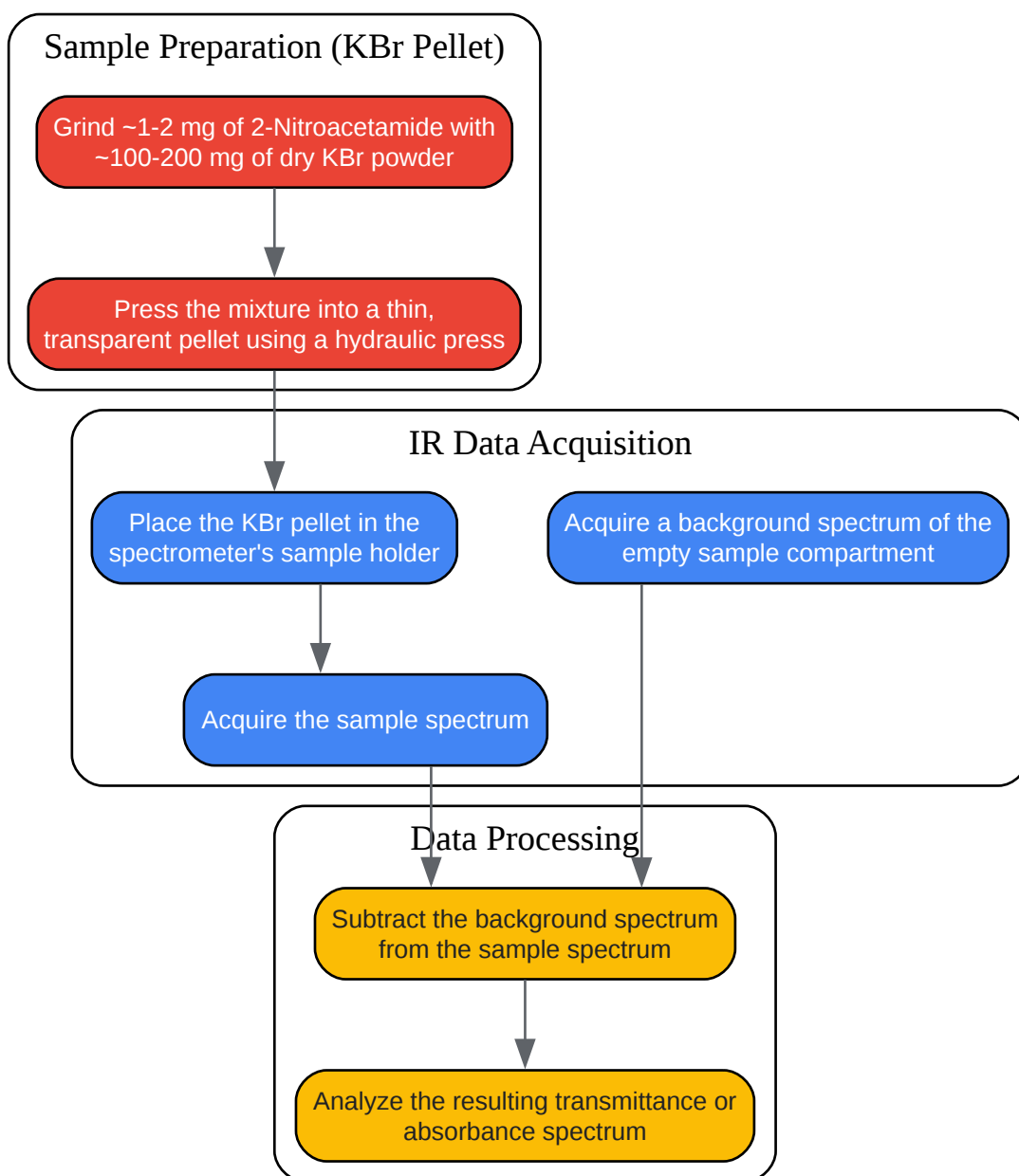
Experimental Protocols

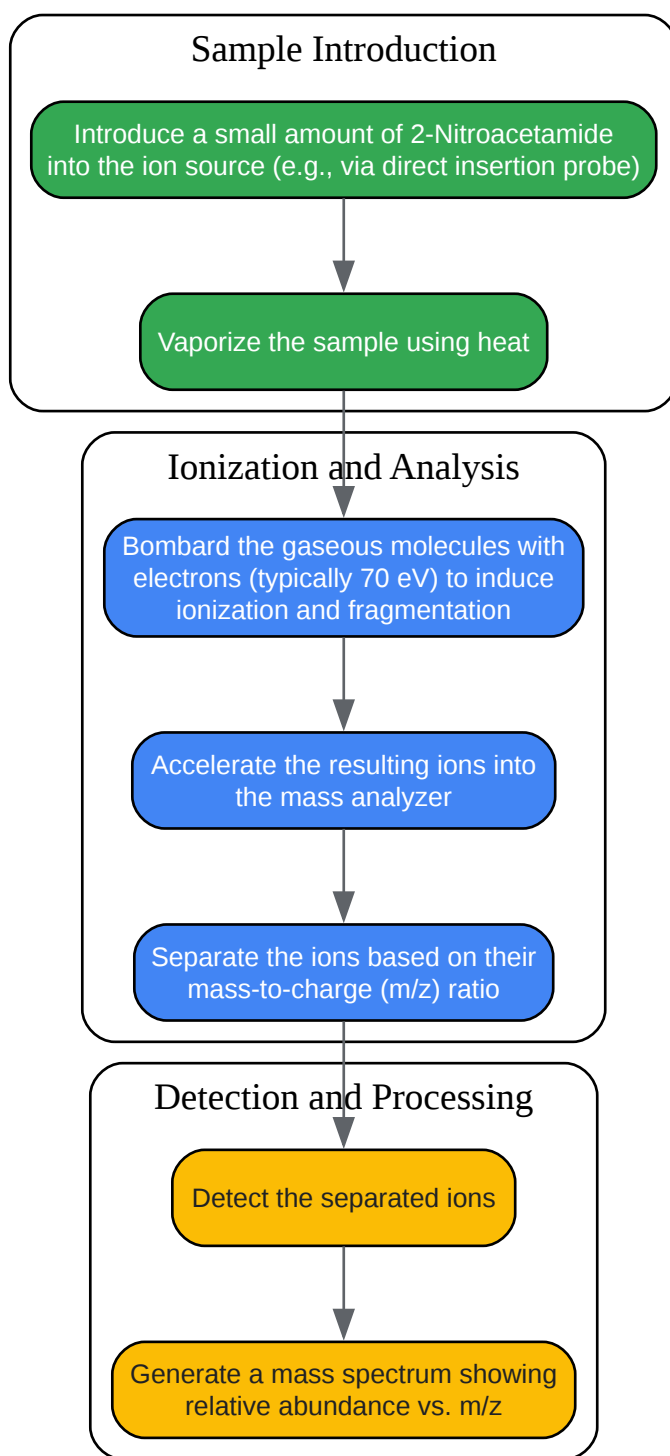
Detailed experimental protocols for the acquisition of spectroscopic data for **2-Nitroacetamide** are not explicitly available. Therefore, the following sections describe generalized protocols for the analysis of a solid organic compound like **2-Nitroacetamide**.

NMR Spectroscopy Protocol

A general protocol for obtaining ¹³C NMR spectra of a small organic molecule is as follows:







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References

- 1. orgchemboulder.com [orgchemboulder.com]
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